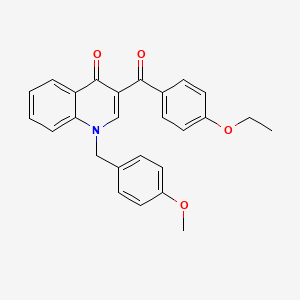

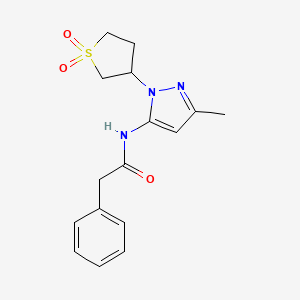

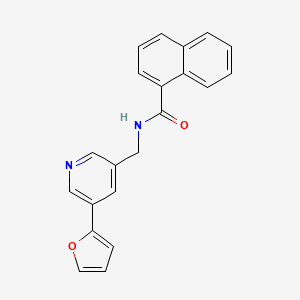

![molecular formula C14H10ClNO2S B2925257 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 924643-46-9](/img/structure/B2925257.png)

4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a type of pyrrole, which is a nitrogen-containing heterocyclic compound . Pyrrole and its analogs are known to be biologically active and can be found in many natural products . They are considered as a potential source of biologically active compounds .

Synthesis Analysis

The synthesis of pyrroles can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis

The molecular structure of pyrrole compounds can be modified by substituting different groups at various positions on the pyrrole ring. For example, a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) were found to be responsible for the activity on the pyrrole ring .Chemical Reactions Analysis

Pyrrole compounds can undergo various chemical reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the molecular formula of a similar compound, 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, is CHNO with an average mass of 151.120 Da .Scientific Research Applications

Synthesis and Derivative Formation

A range of research has explored the synthesis and derivative formation of compounds related to 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. For instance:

- Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids, indicating the potential for creating various derivatives from this compound New 4H-thieno[3,2-b]pyrrole-5-carboxamides.

- The research by Torosyan et al. (2020) involved acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides, further illustrating the versatility in functionalizing these compounds 4H-Thieno[3,2-b]pyrrole-5-carbohydrazides and Their Derivatives.

Chemical Properties and Reactions

Understanding the chemical properties and reactions of these compounds is crucial for their application in scientific research:

- Grozav et al. (2019) discussed the formation of 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids, highlighting the reactivity of similar thienopyrrole structures under various conditions Synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids.

- Ilyin et al. (2007) created heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole, showcasing the potential for these compounds in combinatorial chemistry and drug discovery Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety.

Applications in Organic Synthesis

The potential applications of these compounds in organic synthesis are significant:

- Yarovenko et al. (2003) studied the influence of catalysts and solvents on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, revealing insights into the reactivity of these compounds in organic synthesis Regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.

Photochemical and Electronic Applications

Some research indicates potential photochemical and electronic applications:

- Krayushkin et al. (2002) synthesized thienopyrrole-based photochromes, pointing towards applications in photochemistry and material science Synthesis of photochromic 1,2-dihetarylethene using regioselective acylation of thienopyrroles.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

The future directions in the research of pyrrole compounds could involve exploring their therapeutic potential against various diseases or disorders due to their diverse biological activities . Additionally, new synthetic methods could be developed to synthesize pyrrole compounds with improved properties .

properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSDGTWQCKOKDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)SC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

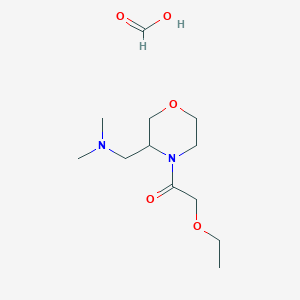

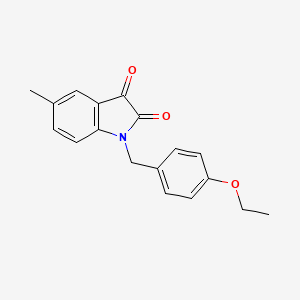

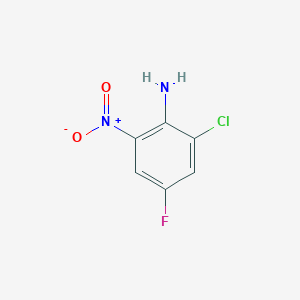

![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)

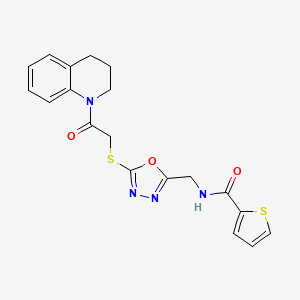

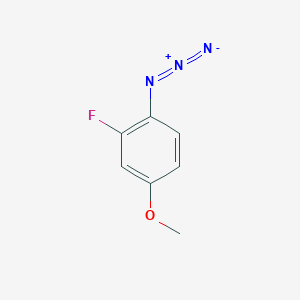

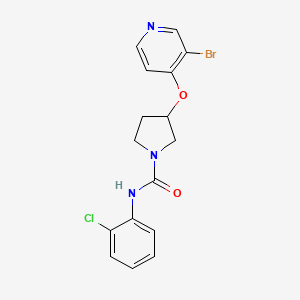

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

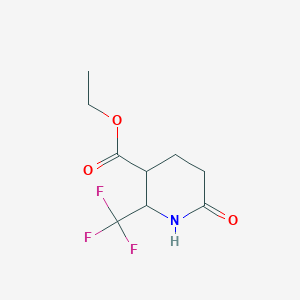

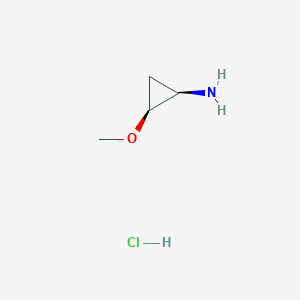

![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)